molecular formula C13H13NO B195880 1-Phenyl-1-(pyridin-2-yl)ethanol CAS No. 19490-92-7

1-Phenyl-1-(pyridin-2-yl)ethanol

Cat. No. B195880
CAS RN: 19490-92-7
M. Wt: 199.25 g/mol
InChI Key: JZSWVCNVNOZMFN-UHFFFAOYSA-N
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Description

“1-Phenyl-1-(pyridin-2-yl)ethanol” is an organic compound with the CAS Number: 19490-92-7 . It has a molecular weight of 199.25 and its IUPAC name is 1-phenyl-1-(2-pyridinyl)ethanol . It is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “1-Phenyl-1-(pyridin-2-yl)ethanol” were not found in the search results, it’s worth noting that 2-(2-pyridyl)ethanol derivatives, which are structurally similar, have been known to react with aryl and alkenyl chlorides in palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular formula of “1-Phenyl-1-(pyridin-2-yl)ethanol” is C13H13NO . The InChI Code is 1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3 .


Physical And Chemical Properties Analysis

“1-Phenyl-1-(pyridin-2-yl)ethanol” is a solid at room temperature . It has a molecular weight of 199.25 .

Scientific Research Applications

1. Medicinal Chemistry

  • Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
  • They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
  • Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .

2. Synthesis of Aromatic Ketones

  • Pyridin-2-yl-methanones are synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
  • This method is efficient and uses copper catalysis .
  • Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

3. Palladium-Catalyzed Reactions

  • 2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides in palladium-catalyzed reactions .
  • This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
  • This method is used to prepare mononuclear nickel (II) acetate .

4. Synthesis of Complex Molecules

  • “1-Phenyl-1-(pyridin-2-yl)ethanol” is often used as a building block in the synthesis of complex molecules .
  • It can be used to introduce a phenyl and a pyridinyl group into a molecule, which can then undergo further reactions .

5. Palladium-Catalyzed Reactions

  • “1-Phenyl-1-(pyridin-2-yl)ethanol” derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions .
  • This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
  • This method is used to prepare mononuclear nickel (II) acetate .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for “1-Phenyl-1-(pyridin-2-yl)ethanol” were not found in the search results, it’s worth noting that pyridinones, which are structurally similar, have been adopted as an important block in medicinal chemistry . They have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . This suggests potential future directions for “1-Phenyl-1-(pyridin-2-yl)ethanol” in similar areas.

properties

IUPAC Name

1-phenyl-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSWVCNVNOZMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289687
Record name α-Methyl-α-phenyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-(pyridin-2-yl)ethanol

CAS RN

19490-92-7
Record name α-Methyl-α-phenyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19490-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Doxylamine alcohol
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Record name 19490-92-7
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Record name α-Methyl-α-phenyl-2-pyridinemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-α-phenylpyridine-2-methanol
Source European Chemicals Agency (ECHA)
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Record name DOXYLAMINE ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AA Kitos, CG Efthymiou, MJ Manos… - Dalton …, 2016 - pubs.rsc.org
The reactions of various copper(II) sources with 2-acetylpyridine, (py)(me)CO, and 2-benzoylpyridine, (py)(ph)CO, under strongly basic conditions have been studied and novel ligand …
Number of citations: 28 pubs.rsc.org
CN Hikaambo, H Hatwiko, D Munkombwe… - International Journal of …, 2021 - ajol.info
It is known that the main mode of synthesis of doxylamine is a racemic mixture. However, the active enantiomers of the compound show superior activity to that of the racemate, thus the …
Number of citations: 4 www.ajol.info
MN Schaeff - 2017 - huskiecommons.lib.niu.edu
Two areas of research are described in this thesis. The first methodology develops synthetic strategies to prepare imides. Imides possess many important properties which are utilized in …
Number of citations: 0 huskiecommons.lib.niu.edu
N Meng, W Yu, T Suzuki, M Chen, Z Qi… - The Journal of …, 2021 - ACS Publications
A mild condition via PPh 3 /I 2 /imidazole for the deoxygenation of substituted methanol derivatives has been identified. This metal-free process was found to proceed well on secondary …
Number of citations: 2 pubs.acs.org
Y Nishigaya, K Umei, D Watanabe, Y Kohno, S Seto - Tetrahedron, 2016 - Elsevier
PBr 3 -mediated reductive deoxygenation of α-aryl-pyridinemethanols to provide arylmethylpyridines is described, the alcohol substrate scope is explored, free radical trap TEMPO (2,2,6…
Number of citations: 5 www.sciencedirect.com
H Sterckx, C Sambiagio, F Lemière, KA Tehrani… - Synlett, 2017 - thieme-connect.com
An iron-catalyzed aerobic oxidation of (alkyl)(aryl)azinylmethanes has been developed leading to tertiary alcohols in moderate to good yields. Hock rearrangement was identified as a …
Number of citations: 15 www.thieme-connect.com
MJ O'Connor - 2010 - search.proquest.com
This thesis describes three areas of research. Synthetic approaches towards molecular bowl-shaped molecules via superelectrophiles were examined. Chemoselectivity, …
Number of citations: 0 search.proquest.com

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